molecular formula C14H19NO3 B12105678 Methyl 4-(2-ethylphenoxy)pyrrolidine-2-carboxylate

Methyl 4-(2-ethylphenoxy)pyrrolidine-2-carboxylate

Cat. No.: B12105678
M. Wt: 249.30 g/mol
InChI Key: ARWYEBXUXZPWTD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 4-(2-ethylphenoxy)pyrrolidine-2-carboxylate typically involves the reaction of 2-ethylphenol with a suitable pyrrolidine derivative under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide. The resulting product is then purified using standard techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Methyl 4-(2-ethylphenoxy)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-(2-ethylphenoxy)pyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2-ethylphenoxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Methyl 4-(2-ethylphenoxy)pyrrolidine-2-carboxylate can be compared with similar compounds like Methyl 4-(4-ethylphenoxy)pyrrolidine-2-carboxylate. While both compounds share a similar core structure, the position of the ethyl group on the phenoxy ring differentiates them.

Similar compounds include:

Properties

IUPAC Name

methyl 4-(2-ethylphenoxy)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-3-10-6-4-5-7-13(10)18-11-8-12(15-9-11)14(16)17-2/h4-7,11-12,15H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWYEBXUXZPWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2CC(NC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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